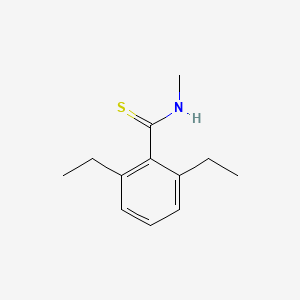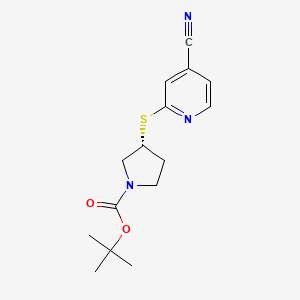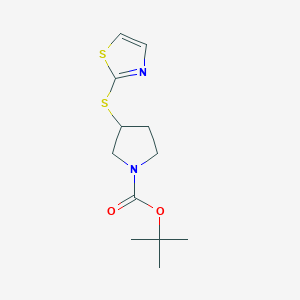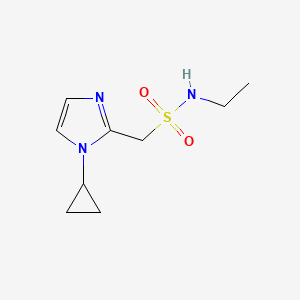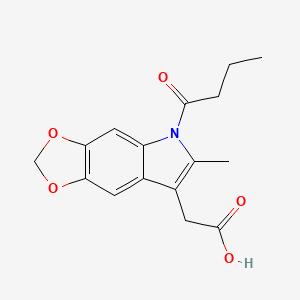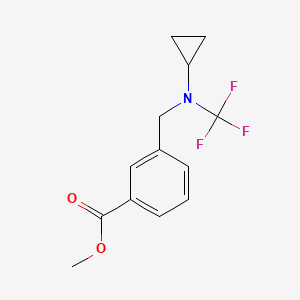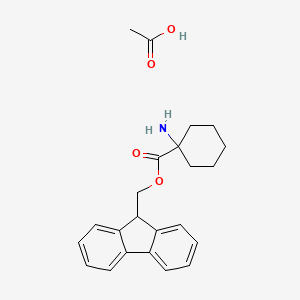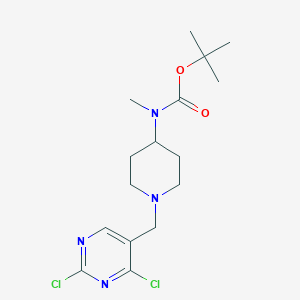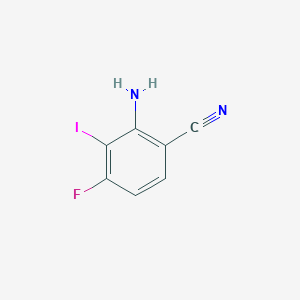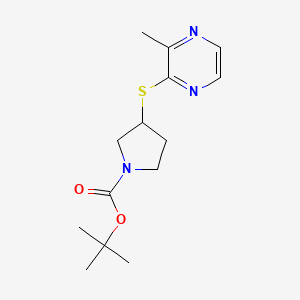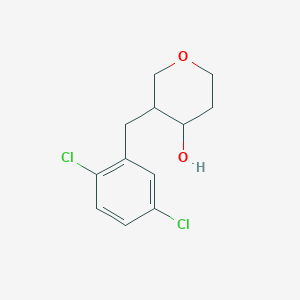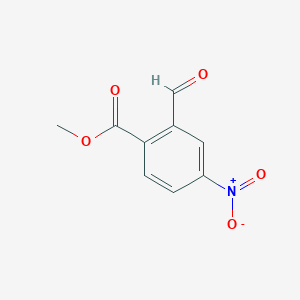
Methyl 2-formyl-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-formyl-4-nitrobenzoate is an organic compound with the molecular formula C9H7NO5. It is a derivative of benzoic acid, featuring both a formyl group and a nitro group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-formyl-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by formylation to add the formyl group. The nitration typically uses concentrated nitric acid and sulfuric acid as reagents, while the formylation can be achieved using formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-formyl-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Reduction: Methyl 2-formyl-4-aminobenzoate.
Oxidation: Methyl 2-carboxy-4-nitrobenzoate.
Substitution: Depending on the electrophile, various substituted derivatives of this compound.
Applications De Recherche Scientifique
Methyl 2-formyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-formyl-4-nitrobenzoate involves its reactivity towards various chemical reagents. The nitro group is an electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations .
Comparaison Avec Des Composés Similaires
Methyl 4-nitrobenzoate: Similar structure but lacks the formyl group.
Methyl 2-formyl-6-nitrobenzoate: Similar structure but with different positions of the nitro and formyl groups.
Methyl 4-formyl-3-nitrobenzoate: Similar structure but with different positions of the nitro and formyl groups
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C9H7NO5 |
|---|---|
Poids moléculaire |
209.16 g/mol |
Nom IUPAC |
methyl 2-formyl-4-nitrobenzoate |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)8-3-2-7(10(13)14)4-6(8)5-11/h2-5H,1H3 |
Clé InChI |
KIXNDHUWEJNKTP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


